molecular formula C17H18N2O4S B4415334 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE

Cat. No.: B4415334
M. Wt: 346.4 g/mol
InChI Key: HUZUCRRVVXPISC-UHFFFAOYSA-N
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Description

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE is a complex organic compound that features an indole moiety, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by sulfonylation and subsequent coupling with a phenoxyacetamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline
  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives

Uniqueness

What sets 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-10-14(6-7-16(12)23-11-17(18)20)24(21,22)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUCRRVVXPISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE
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2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE
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2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE
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2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE
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2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE
Reactant of Route 6
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2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]ACETAMIDE

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